molecular formula C17H23NO3 B241470 2-(Cyclohexylamino)-2-oxoethyl 3-phenylpropanoate

2-(Cyclohexylamino)-2-oxoethyl 3-phenylpropanoate

Cat. No. B241470
M. Wt: 289.4 g/mol
InChI Key: LEJKXQQQTQYSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclohexylamino)-2-oxoethyl 3-phenylpropanoate is a chemical compound that belongs to the class of amide derivatives. It is commonly used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)-2-oxoethyl 3-phenylpropanoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or receptors in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
2-(Cyclohexylamino)-2-oxoethyl 3-phenylpropanoate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body, which may have potential therapeutic applications in the treatment of various diseases. It has also been shown to exhibit antidiabetic and antihypertensive effects, which may be useful in the management of diabetes and hypertension.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Cyclohexylamino)-2-oxoethyl 3-phenylpropanoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify, making it a cost-effective option for scientific research. However, one of the limitations of using this compound is its limited solubility in certain solvents, which may affect its use in certain experiments.

Future Directions

There are several future directions for research on 2-(Cyclohexylamino)-2-oxoethyl 3-phenylpropanoate. One area of focus could be on its potential applications in the treatment of various diseases, such as cancer, diabetes, and hypertension. Another area of focus could be on the synthesis of novel derivatives of this compound with improved properties and potential applications. Additionally, further studies could be conducted to elucidate the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2-(Cyclohexylamino)-2-oxoethyl 3-phenylpropanoate involves the reaction of cyclohexylamine with ethyl acetoacetate in the presence of a suitable catalyst. This reaction results in the formation of the intermediate compound, which is then reacted with benzaldehyde to obtain the final product. The purity and yield of the product can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

2-(Cyclohexylamino)-2-oxoethyl 3-phenylpropanoate has been extensively studied for its potential applications in scientific research. It has been used as a building block in the synthesis of various bioactive compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications.

properties

Product Name

2-(Cyclohexylamino)-2-oxoethyl 3-phenylpropanoate

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

[2-(cyclohexylamino)-2-oxoethyl] 3-phenylpropanoate

InChI

InChI=1S/C17H23NO3/c19-16(18-15-9-5-2-6-10-15)13-21-17(20)12-11-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,18,19)

InChI Key

LEJKXQQQTQYSLE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)COC(=O)CCC2=CC=CC=C2

Canonical SMILES

C1CCC(CC1)NC(=O)COC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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